Benzyl Bromide-13C6 is a stable isotopically labeled compound, specifically a derivative of benzyl bromide where the carbon atoms are enriched with the isotope carbon-13. Its chemical formula is C7H7Br, and it is primarily utilized in organic synthesis as a reagent for introducing benzyl groups into various chemical structures. This compound is particularly valuable in research settings, where the incorporation of stable isotopes allows for detailed studies of reaction mechanisms and metabolic pathways.
Benzyl bromide-13C6 shares the hazards associated with benzyl bromide. It is:
Safety precautions when handling benzyl bromide-13C6 include:
For instance, Benzyl Bromide-13C6 can react with sodium azide to form benzyl azide, showcasing its utility in synthesizing azides from halides . The reaction typically involves dissolving Benzyl Bromide-13C6 in a solvent like dimethyl sulfoxide and adding sodium azide, followed by extraction processes to isolate the product.
While Benzyl Bromide-13C6 itself may not exhibit significant biological activity, its parent compound, benzyl bromide, has been noted for its potential health hazards. It can cause irritation upon inhalation or skin contact and may lead to severe eye irritation . The isotopically labeled version is primarily used in research rather than therapeutic applications, thus limiting its biological impact.
Benzyl Bromide-13C6 can be synthesized through several methods:
The synthesis requires careful handling due to the reactive nature of bromine and potential hazards associated with halogenated compounds.
Benzyl Bromide-13C6 finds applications primarily in:
Interaction studies involving Benzyl Bromide-13C6 often focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate reaction pathways and kinetics involved in nucleophilic substitutions. The presence of the carbon-13 isotope allows for enhanced tracking and analysis during these interactions.
Benzyl Bromide-13C6 shares similarities with other halogenated aromatic compounds but stands out due to its isotopic labeling. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Benzyl Chloride | C7H7Cl | Less reactive than benzyl bromide; used similarly in organic synthesis. |
| Benzyl Iodide | C7H7I | More reactive than benzyl bromide; often used for nucleophilic substitutions. |
| Phenethyl Bromide | C8H9Br | Similar structure but with an ethyl group; used in similar synthetic applications. |
| Benzyl Alcohol | C7H8O | Functions as a solvent and intermediate; lacks halogen functionality. |
Benzyl Bromide-13C6's uniqueness lies in its stable isotope labeling, which provides significant advantages for tracing